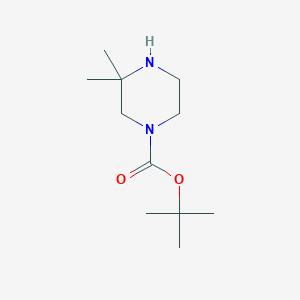

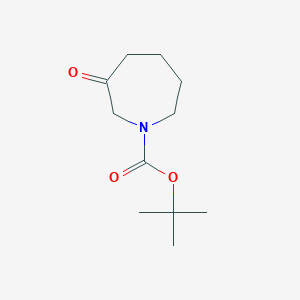

![molecular formula C13H17N3O3 B1290390 tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate CAS No. 368426-77-1](/img/structure/B1290390.png)

tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate” is a chemical compound with the CAS Number: 368426-77-1 . It has a molecular weight of 263.3 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate” and its InChI Code is "1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-9-10(6-8)19-16-11(9)14/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17)" .Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 263.3 . Unfortunately, other physical and chemical properties are not available in the resources I have.科学的研究の応用

Application in Organic Chemistry

Summary of the Application

The compound is used as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .

Methods of Application

The compound is obtained via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

Results or Outcomes

The overall yield of the synthesis process was reported to be 59.5% .

Application in Neurological Research

Summary of the Application

A compound similar to “tert-butyl N-[(3-amino-1,2-benzoxazol-6-yl)methyl]carbamate”, referred to as the M4 compound, has been studied for its potential as both a β-secretase and an acetylcholinesterase inhibitor .

Methods of Application

In vitro studies were conducted to evaluate the compound’s ability to prevent the aggregation of the amyloid beta peptide (Aβ) and the formation of fibrils from Aβ 1-42 .

Results or Outcomes

The studies suggested that the M4 compound can act as both a β-secretase and an acetylcholinesterase inhibitor .

Application in Boc-Protected Amino Groups

Summary of the Application

The compound is used as a Boc-protected amino group in organic chemistry . Boc-protected amines are stable towards most nucleophiles and bases .

Methods of Application

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Results or Outcomes

The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Application in Palladium-Catalyzed Synthesis

Summary of the Application

The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Methods of Application

The compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Results or Outcomes

The compound has been successfully used in the palladium-catalyzed synthesis of N-Boc-protected anilines .

特性

IUPAC Name |

tert-butyl N-[(3-amino-1,2-benzoxazol-6-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-9-10(6-8)19-16-11(9)14/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLDNIPLWFVHEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(=NO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

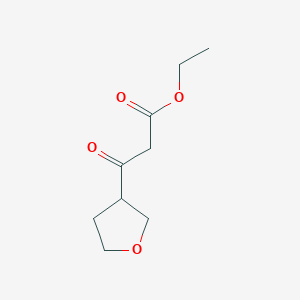

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

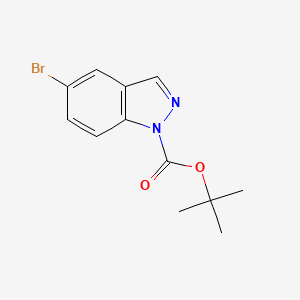

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)